molecular formula C16H13N3O3 B15297790 3-(5-Amino-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione

3-(5-Amino-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione

Cat. No.: B15297790
M. Wt: 295.29 g/mol
InChI Key: OZWYXOCHRHGTOE-UHFFFAOYSA-N
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Description

3-{7-amino-3-oxo-2-azatricyclo[6310,4,12]dodeca-1(11),4(12),5,7,9-pentaen-2-yl}piperidine-2,6-dione is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{7-amino-3-oxo-2-azatricyclo[6310,4,12]dodeca-1(11),4(12),5,7,9-pentaen-2-yl}piperidine-2,6-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, acids, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{7-amino-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaen-2-yl}piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-{7-amino-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaen-2-yl}piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{7-amino-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaen-2-yl}piperidine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into specific binding sites, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonyl chloride
  • 2-methyl-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaene-9-sulfonyl chloride
  • 3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaene-7-carboxylic acid

Uniqueness

The uniqueness of 3-{7-amino-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaen-2-yl}piperidine-2,6-dione lies in its specific tricyclic structure and the presence of both amino and piperidine-2,6-dione functionalities. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

3-(5-amino-2-oxobenzo[cd]indol-1-yl)piperidine-2,6-dione

InChI

InChI=1S/C16H13N3O3/c17-10-5-4-9-14-8(10)2-1-3-11(14)19(16(9)22)12-6-7-13(20)18-15(12)21/h1-5,12H,6-7,17H2,(H,18,20,21)

InChI Key

OZWYXOCHRHGTOE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C3=CC=CC4=C(C=CC(=C43)C2=O)N

Origin of Product

United States

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